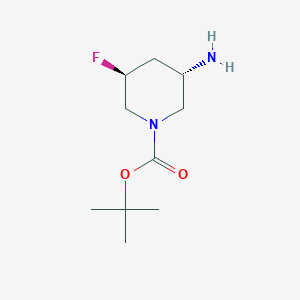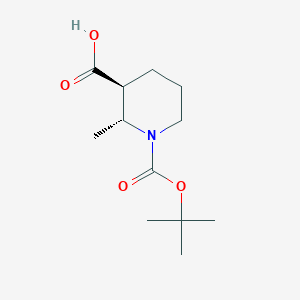![molecular formula C12H22N2O2 B3112946 tert-butyl rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate CAS No. 1932220-92-2](/img/structure/B3112946.png)
tert-butyl rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate
概要
説明
tert-Butyl rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate is a bicyclic organic compound with intriguing structural features and versatile applications. This compound is characterized by the presence of a tert-butyl group attached to a diazabicyclononane framework, which is a rare and interesting arrangement in organic chemistry. The compound's chirality adds to its uniqueness, making it a topic of significant interest in synthetic chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate typically involves multiple steps. Starting from commercially available precursors, the synthetic route often includes the formation of the diazabicyclononane core through cyclization reactions. One common approach is the reductive amination of a suitable ketone with a diamine, followed by esterification to introduce the tert-butyl carboxylate group. The reaction conditions usually involve the use of organic solvents, reducing agents like sodium borohydride, and acid or base catalysis to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound might be scaled up using continuous flow reactors to ensure consistent product quality and yield. Automation and process optimization play crucial roles in minimizing reaction times and maximizing efficiency. Solvent recycling and catalyst reuse are also important considerations in the industrial synthesis to make the process more sustainable and cost-effective.
化学反応の分析
Types of Reactions
tert-Butyl rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: : Using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to convert the tertiary amine groups into N-oxides.
Reduction: : Utilizing reducing agents like lithium aluminum hydride to reduce any carbonyl functionalities to alcohols.
Substitution: : Halogenation or alkylation reactions where the nitrogen atoms can act as nucleophiles.
Common Reagents and Conditions
Common reagents include oxidizing agents (hydrogen peroxide), reducing agents (lithium aluminum hydride), and halogenating agents (thionyl chloride). Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and anhydrous solvents to prevent side reactions.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For instance, oxidation may yield N-oxides, while reduction could result in alcohols. Substitution reactions can lead to halogenated or alkylated derivatives of the parent compound.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology
In biological studies, this compound can be employed as a probe to investigate enzyme activity or as a ligand in receptor binding assays. Its chirality is particularly useful in studying stereospecific interactions between molecules.
Medicine
Medicinally, this compound is of interest for its potential pharmacological properties. Research is ongoing to explore its efficacy as an inhibitor or modulator of specific biological pathways. Its structure-activity relationship (SAR) studies contribute to drug design and development.
Industry
In the industrial realm, this compound finds applications in the synthesis of specialty chemicals and materials. Its stability and reactivity profile make it suitable for use in various manufacturing processes, including the production of polymers and resins.
作用機序
The mechanism of action of tert-Butyl rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate largely depends on its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. By binding to these targets, the compound can modulate biological pathways, leading to altered cellular responses. Detailed mechanistic studies often involve spectroscopic and crystallographic techniques to elucidate the exact binding modes and interaction sites.
類似化合物との比較
Similar Compounds
tert-Butyl rac-(1R,5R)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate
tert-Butyl rac-(1S,5R)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate
tert-Butyl rac-(1S,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate
Uniqueness
Compared to its structural analogs, tert-Butyl rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate offers unique stereochemical properties that can influence its reactivity and interaction with biological targets. This distinct chirality can result in different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for stereoselective synthesis and application-specific research.
This compound, with its blend of unique structural features and versatile reactivity, holds significant potential in various fields of scientific research and industry. From its complex synthesis to its diverse applications, it serves as an exciting subject for ongoing exploration and innovation.
特性
IUPAC Name |
tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-9-4-5-10(14)7-13-6-9/h9-10,13H,4-8H2,1-3H3/t9-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWAZPYFRBULMP-ZJUUUORDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CC[C@H]1CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B3112869.png)


![tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3112896.png)




![endo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine](/img/structure/B3112923.png)




